[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C is a complex organic molecule featuring a bromine atom, a silicon atom, and a unique ring structure
Wirkmechanismus
Target of Action
Bromopyrimidines are generally known to interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Bromopyrimidines typically interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Bromopyrimidines, in general, are known to influence a variety of biochemical pathways, particularly those involving nucleic acid synthesis and metabolism .
Result of Action
Bromopyrimidines are generally known to have significant effects at the molecular and cellular levels, often leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C typically involves multiple steps:
Formation of the initial ring structure: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromine atom: Bromination can be performed using bromine or a bromine-containing reagent under controlled conditions.
Incorporation of the silicon-containing group: This step often involves a silylation reaction using a silicon-containing reagent such as trimethylsilyl chloride.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale cyclization reactions: Utilizing high-efficiency catalysts to form the ring structure.
Continuous bromination processes: Ensuring consistent introduction of the bromine atom.
Automated silylation: Employing automated systems to incorporate the silicon-containing group efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C: has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique properties.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©H: Similar structure but with a hydrogen atom instead of a silicon-containing group.
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©F: Similar structure but with a fluorine atom instead of a silicon-containing group.
Uniqueness
BrC=1C=NC(=NC1)C1(CC1)OSi©C©©C:
Eigenschaften
IUPAC Name |
[1-(5-bromopyrimidin-2-yl)cyclopropyl]oxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2OSi/c1-12(2,3)18(4,5)17-13(6-7-13)11-15-8-10(14)9-16-11/h8-9H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNWGZESXBBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CC1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.